molecular formula C24H26FN3O B2985495 (4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326884-21-2

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2985495
CAS RN: 1326884-21-2
M. Wt: 391.49
InChI Key: JHWYRESTHQIPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Ethylbenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinolone derivative that has been synthesized using a specific method. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is part of a broader category of bioactive heterocycles, which have been synthesized and structurally characterized for their potential applications in various fields, including medicinal chemistry. For instance, related compounds have been analyzed through techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to determine their molecular structures and potential bioactivity. These compounds often demonstrate interesting properties, such as antiproliferative activity, due to their stable molecular structures, supported by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).

Pharmacological Applications

Compounds within the same family have been developed as novel inhibitors for specific biological targets. For example, some derivatives have been explored as inhibitors of the "funny" If current channel, expressed in the sinus node of the heart, showing promise as treatments for conditions such as stable angina and atrial fibrillation. The discovery of human metabolites of these compounds and the investigation of their transport-mediated renal and hepatic excretion have provided insights into their pharmacokinetics and potential therapeutic applications (K. Umehara et al., 2009).

Chemical Analysis and Quality Control

The compound belongs to a class of chemicals that can be used in analytical methodologies, such as high-performance liquid chromatography (HPLC) with fluorescence detection, for the quality control of amino acids in pharmaceuticals. Such applications highlight the importance of these compounds in ensuring the safety and efficacy of pharmaceutical products (R. Gatti et al., 2004).

Antimicrobial and Antitubercular Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular properties. These studies are crucial for the development of new therapeutics against resistant strains of bacteria and tuberculosis, demonstrating the potential of these compounds in contributing to global health solutions (J. Odingo et al., 2014).

properties

IUPAC Name

[4-[(4-ethylphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c1-2-17-6-8-18(9-7-17)15-27-23-20-14-19(25)10-11-22(20)26-16-21(23)24(29)28-12-4-3-5-13-28/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYRESTHQIPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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